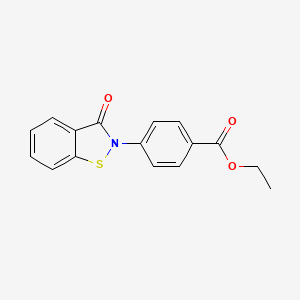

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2-Benzisothiazolin-3-one (BIT), which is a widely used industrial biocide . BIT is known for its outstanding ability to inhibit the growth of fungi (yeasts and molds), bacteria, and algae in organic media . This makes it a key ingredient in a variety of products, including latex products, water-soluble resins, coatings (latex paint), acrylates, polymers, polyamide products, photographic washes, paper, inks, leather, and lubricating oils .

Scientific Research Applications

1. Chemical Properties and Reactions

- Tautomerism and Decomposition : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, shows tautomerism and decomposes under certain conditions (Carrington et al., 1972).

- Synthesis Variations : Modifications in the synthesis process of similar compounds can lead to different chemical structures and properties (Desai et al., 2007).

- X-ray Crystallography : The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with similarities, was determined using single-crystal X-ray crystallography (Manolov et al., 2012).

2. Biological Applications

- Antimicrobial Properties : Certain compounds derived from similar chemical structures have been found to have antimicrobial activities (Linhua, 2013).

- Potential in Drug Development : The synthesis and study of derivatives of similar compounds have been important in the development of novel drug candidates, particularly in the context of antiplatelet drugs (Chen et al., 2008).

3. Material Science and Engineering

- Molecular Modelling : Studies involving molecular docking and modeling, including FT-IR and FT-Raman spectra analysis, have been conducted on compounds with similar structures (El-Azab et al., 2016).

Safety and Hazards

While specific safety and hazard information for “Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate” is not available, BIT, a related compound, is labeled as harmful and dangerous for the environment . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity, suggesting that their targets may include bacterial proteins or enzymes .

Mode of Action

It is known that similar compounds can induce apoptosis and block the cell cycle . This suggests that Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate may interact with its targets to disrupt normal cellular processes, leading to cell death .

Biochemical Pathways

Based on its potential to induce apoptosis and block the cell cycle, it may affect pathways related to cell growth and survival .

Pharmacokinetics

It has been suggested that similar compounds could be metabolized via pathways other than nat2, which could have implications for their bioavailability and potential adverse effects .

Result of Action

It is known that similar compounds can induce apoptosis and block the cell cycle, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its activity .

properties

IUPAC Name |

ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICDSLBAVQXFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)